

# 2,6-Difluorophenyl isocyanate chemical properties

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## Compound of Interest

Compound Name: 2,6-Difluorophenyl isocyanate

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An In-depth Technical Guide to **2,6-Difluorophenyl Isocyanate**: Core Chemical Properties and Applications

## Introduction

**2,6-Difluorophenyl isocyanate** is a highly reactive aromatic isocyanate that serves as a crucial building block in organic synthesis. Its unique chemical structure, featuring a difluorinated phenyl ring attached to an isocyanate functional group, imparts specific reactivity and properties that are highly valued in the fields of medicinal chemistry, materials science, and drug development. The electron-withdrawing nature of the two fluorine atoms significantly influences the electrophilicity of the isocyanate carbon, making it a versatile reagent for the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical properties, reactivity, handling protocols, and applications, with a focus on its relevance to researchers and professionals in drug development.

## Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of **2,6-Difluorophenyl isocyanate** are summarized below. These properties are essential for its proper handling, storage, and application in experimental settings.

## Physical and Chemical Data

Quantitative data for **2,6-Difluorophenyl isocyanate** has been compiled from various sources to provide a clear reference.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>3</sub> F <sub>2</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	155.10 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	65295-69-4	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[6]</a>
Appearance	White cloudy liquid	<a href="#">[7]</a>
Melting Point	22-25 °C (lit.)	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	60 °C / 10 mmHg (lit.)	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Refractive Index (n <sub>20/D</sub> )	1.4928 (lit.)	<a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Flash Point	58 °C (136.4 °F) - closed cup	<a href="#">[8]</a> <a href="#">[9]</a>
Water Solubility (log <sub>10</sub> WS)	-3.05 (calculated)	
Octanol/Water Partition Coefficient (logP <sub>oct/wat</sub> )	2.699 (calculated)	

## Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **2,6-Difluorophenyl isocyanate**. The key spectral features are outlined below.

Spectroscopy	Key Features	Source
Infrared (IR) Spectroscopy	The most prominent feature is the strong, sharp absorption band for the isocyanate group (-N=C=O) around 2200-2275 cm <sup>-1</sup> . Other signals corresponding to the aromatic C=C stretching and C-F stretching are also present.	[10]
<sup>13</sup> C NMR (in CDCl <sub>3</sub> )	Characteristic chemical shifts are observed for the carbon atoms in the molecule, including the highly deshielded isocyanate carbon.	[2]
<sup>1</sup> H NMR	The proton NMR spectrum will show signals corresponding to the three protons on the aromatic ring, with coupling patterns influenced by the two fluorine atoms.	[11]
Mass Spectrometry (MS)	The molecular ion peak (M <sup>+</sup> ) is observed at m/z corresponding to its molecular weight (155.10). Fragmentation patterns can provide further structural information.	[5][11][12]
Raman Spectroscopy	A Raman spectrum is available for this compound, providing complementary vibrational information to IR spectroscopy.	[5]

## Reactivity and Stability

### Reactivity Profile

The core reactivity of **2,6-Difluorophenyl isocyanate** is centered on the highly electrophilic carbon atom of the isocyanate group ( $-N=C=O$ ). This group readily undergoes addition reactions with a wide range of nucleophiles.<sup>[13]</sup>

- **Reaction with Amines:** Reacts with primary and secondary amines to form substituted ureas. This is a fundamental reaction in the synthesis of many biologically active compounds, including kinase inhibitors.<sup>[13][14]</sup>
- **Reaction with Alcohols and Phenols:** Reacts with alcohols and phenols to yield urethane (carbamate) linkages.<sup>[14][15]</sup>
- **Reaction with Water:** Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield the corresponding amine (2,6-difluoroaniline) and carbon dioxide.<sup>[15]</sup> This highlights the compound's moisture sensitivity.
- **Polymerization:** In the presence of certain catalysts (acids or bases), isocyanates can undergo self-polymerization.<sup>[15]</sup>

The fluorine atoms on the phenyl ring have a strong electron-withdrawing effect, which increases the reactivity of the isocyanate group compared to its non-fluorinated analogues.<sup>[16][17]</sup>

## Stability and Storage

**2,6-Difluorophenyl isocyanate** is stable under recommended storage conditions but is sensitive to moisture and incompatible with several classes of chemicals.

- **Storage Conditions:** Should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area.<sup>[6][18]</sup> Recommended storage temperature is typically 2-8°C (refrigerated).<sup>[3][6][8]</sup>
- **Incompatible Materials:** Avoid contact with strong oxidizing agents, strong acids, strong bases, alcohols, and amines (except for controlled reactions).<sup>[6][15]</sup> It is particularly reactive with water.<sup>[15]</sup>
- **Hazardous Decomposition Products:** When heated to decomposition or in a fire, it can emit toxic fumes, including nitrogen oxides (NO<sub>x</sub>), carbon monoxide (CO), carbon dioxide (CO<sub>2</sub>),

and gaseous hydrogen fluoride (HF).[6]

## Experimental Protocols

Adherence to strict experimental protocols is mandatory for the safe and effective use of **2,6-Difluorophenyl isocyanate**.

## Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling this chemical.

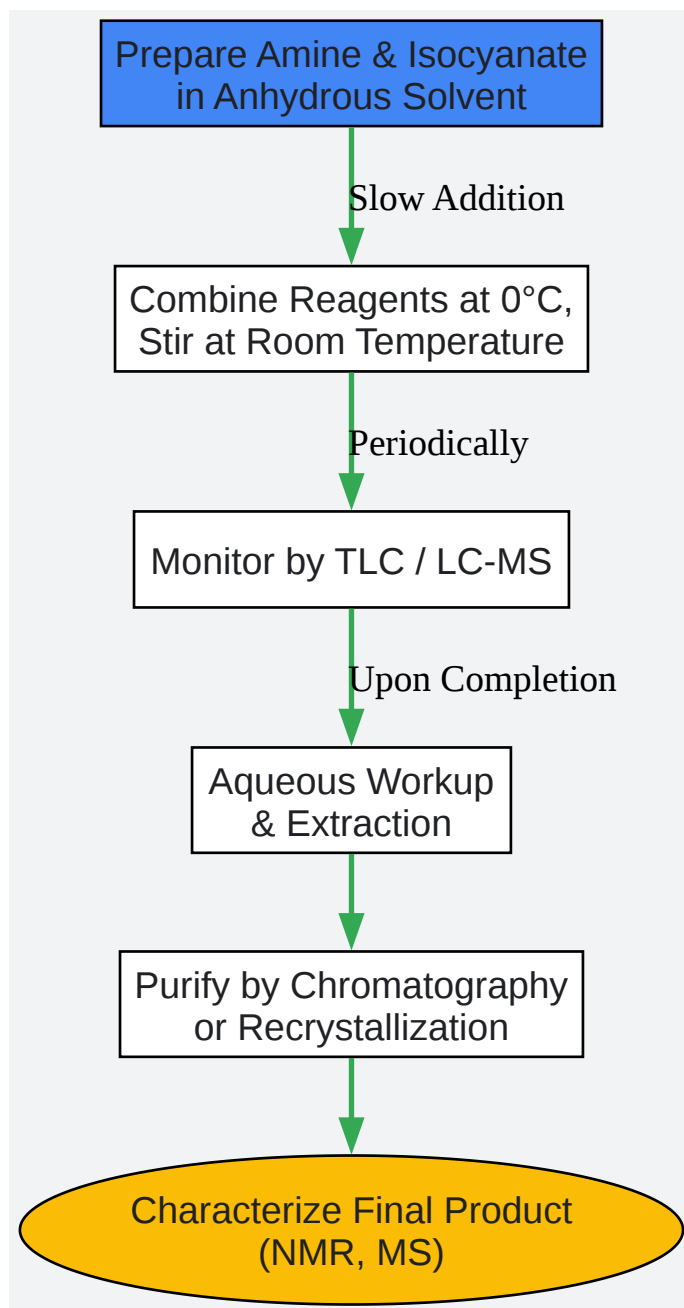
- Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][18][19] Eyewash stations and safety showers must be readily accessible.[6][19]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations (29 CFR 1910.133) or European Standard EN166.[6][19]
  - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin contact.[6][19]
  - Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]
- General Hygiene: Avoid breathing vapors, mist, or gas.[6][18] Wash hands thoroughly after handling and before eating or drinking.[18] Contaminated clothing should be removed and washed before reuse.[19][20]

Caption: Logical workflow for the safe handling of **2,6-Difluorophenyl isocyanate**.

## General Synthesis of a Urea Derivative

This protocol outlines a general procedure for the reaction of **2,6-Difluorophenyl isocyanate** with a primary amine to form a disubstituted urea, a common linkage in kinase inhibitors.

- **Reagent Preparation:** Dissolve the primary amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or DMF) under an inert atmosphere (nitrogen or argon).
- **Reaction Setup:** Cool the amine solution in an ice bath (0°C).
- **Addition of Isocyanate:** Slowly add a solution of **2,6-Difluorophenyl isocyanate** (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution dropwise over 10-15 minutes.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup and Purification:**
  - Quench the reaction with a small amount of water or saturated ammonium chloride solution if necessary.
  - Extract the product with an appropriate organic solvent.
  - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired urea derivative.



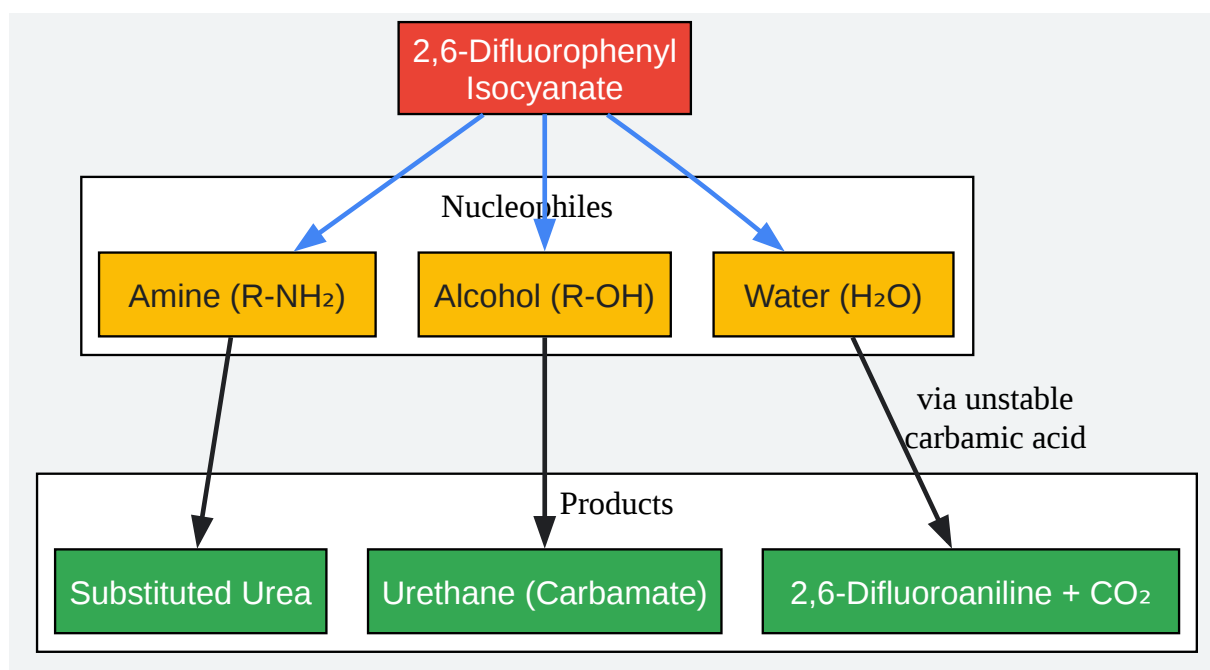
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Caption: Experimental workflow for the synthesis of a urea derivative.

## Applications in Drug Development and Medicinal Chemistry

**2,6-Difluorophenyl isocyanate** is a valuable reagent in drug discovery, primarily due to the properties conferred by the 2,6-difluorophenyl moiety.

- **Pharmacophore Incorporation:** The 2,6-difluorophenyl group is a recognized pharmacophore that can enhance biological activity, improve metabolic stability, and modulate pharmacokinetic properties of drug candidates.[13]
- **Synthesis of Kinase Inhibitors:** Many small-molecule kinase inhibitors feature a urea or amide linkage that binds to the hinge region of the kinase enzyme. **2,6-Difluorophenyl isocyanate** is an ideal starting material for creating the urea backbone of these inhibitors. [13] The fluorine atoms can form favorable interactions, such as hydrogen bonds, with the protein target.
- **Versatile Chemical Handle:** The isocyanate group serves as a highly efficient and versatile functional group for covalently modifying biological targets or for synthesizing a diverse library of heterocyclic compounds with therapeutic potential.[13]



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